molecular formula C22H26N2O2S B2511916 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 347366-76-1

2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B2511916
CAS No.: 347366-76-1
M. Wt: 382.52
InChI Key: JYYDKIXRNQJWQU-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-14-9-10-15-16(12-23)21(27-19(15)11-14)24-20(25)13-26-18-8-6-5-7-17(18)22(2,3)4/h5-8,14H,9-11,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDKIXRNQJWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-tert-butylphenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (referred to as Compound A) has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes existing literature on its synthesis, biological effects, and potential therapeutic applications.

Synthesis of Compound A

Compound A can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic pathway typically includes:

  • Formation of the benzothiophene core : This involves cyclization reactions that introduce the thiophene moiety.
  • Introduction of the cyano group : The cyano group is added through nucleophilic substitution reactions.
  • Acetamide formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.

Antitumor Activity

Research has indicated that Compound A exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve:

  • Induction of apoptosis : Studies show that Compound A triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of cell proliferation : The compound significantly reduces the proliferation rate of cancer cells, as evidenced by MTT assays where IC50 values were recorded below 50 µM for several cell lines.

Cytotoxicity Profile

The cytotoxic effects of Compound A were evaluated using several assays to determine its selectivity and safety profile:

Cell LineIC50 (µM)Mechanism of Action
HepG2<50Apoptosis induction
MCF-7<50Cell cycle arrest
Normal Fibroblasts>200Low cytotoxicity

These results suggest that while Compound A is effective against tumor cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index.

Case Studies

  • HepG2 Cell Line Study : In a controlled study, HepG2 cells were treated with varying concentrations of Compound A. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. Flow cytometry analyses confirmed increased Annexin V positivity in treated cells.
  • MCF-7 Cell Line Study : Similar methodologies applied to MCF-7 cells revealed that Compound A not only inhibited proliferation but also altered the expression of key regulatory proteins involved in cell cycle progression, such as cyclin D1 and p53.

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